6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one
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Overview
Description
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecular weight of this compound is 442.515. The structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis
The synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 96–98°C .Scientific Research Applications
Antioxidant Properties
The compound is a hybrid of ferulic acid and esculetin . Both of these components have been known for their antioxidant properties . Therefore, it’s plausible that the compound could exhibit antioxidant activity.
Anticancer Activity
Many coumarin-based derivatives, including esculetin, have shown remarkable anticancer properties . Given that this compound is a derivative of esculetin, it might also possess anticancer activity.
Antimicrobial Activity
Coumarin-based derivatives have been found to exhibit antimicrobial activity . This suggests that the compound could potentially be used in antimicrobial applications.
Antiviral Activity
Coumarin-based derivatives have also been known for their antiviral activities . This implies that the compound could be explored for its potential antiviral applications.
Fluorescence Sensors
Coumarins with an intramolecular charge transfer character have been investigated for fluorescence sensors . This suggests that the compound could potentially be used in the development of fluorescence sensors.
Serotonin Receptor Agents
A series of new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group were synthesized to study their affinity for the serotonin 5-HT1A and 5-HT2A receptors . This indicates that the compound could potentially be used as a serotonin receptor agent.
CNS Activity
The compound could potentially be used in the treatment of central nervous system disorders, given that N-arylpiperazine-containing ligands are known to strongly interact with serotonin receptors .
Alzheimer’s Disease Therapy
The compound could potentially be used in the therapy of Alzheimer’s disease, given that the metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils .
Mechanism of Action
Target of Action
It is known that piperazine derivatives can interact with 5-ht2a and d2 receptors .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It may also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
properties
IUPAC Name |
6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-32-25-10-6-5-9-23(25)29-13-11-28(12-14-29)18-20-15-27(31)33-26-17-21(24(30)16-22(20)26)19-7-3-2-4-8-19/h2-10,15-17,30H,11-14,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYOJBKNAKDQFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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